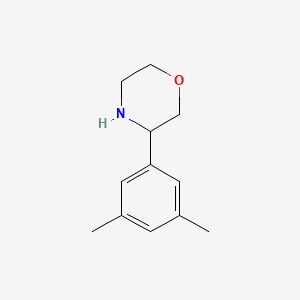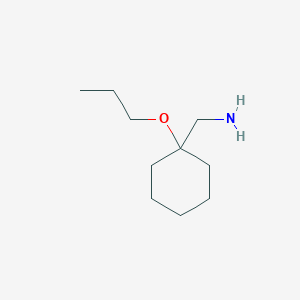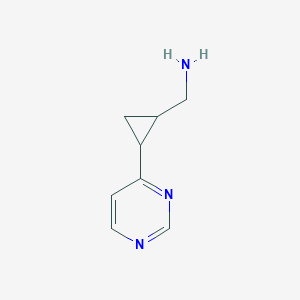
3-(3,5-Dimethylphenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted at the 3-position by a 3,5-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethylphenylamine and morpholine.
Reaction: The 3,5-dimethylphenylamine is reacted with morpholine in the presence of a suitable catalyst, often under reflux conditions. A common catalyst used is palladium on carbon (Pd/C).
Solvent: The reaction is usually carried out in an organic solvent such as ethanol or toluene.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-(3,5-Dimethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the dimethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the aromatic ring substituents.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
3-(3,5-Dimethylphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 3-(3,5-dimethylphenyl)morpholine depends on its specific application:
Biological Activity: In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis.
Chemical Reactions: In chemical reactions, the morpholine ring can act as a nucleophile, participating in various substitution and addition reactions.
類似化合物との比較
Similar Compounds
3-Phenylmorpholine: Lacks the dimethyl groups on the phenyl ring, leading to different chemical and biological properties.
3-(4-Methylphenyl)morpholine: Contains a single methyl group on the phenyl ring, which can influence its reactivity and applications.
3-(3,4-Dimethylphenyl)morpholine: Similar structure but with different positioning of the methyl groups, affecting its steric and electronic properties.
Uniqueness
3-(3,5-Dimethylphenyl)morpholine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
3-(3,5-dimethylphenyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-9-5-10(2)7-11(6-9)12-8-14-4-3-13-12/h5-7,12-13H,3-4,8H2,1-2H3 |
InChIキー |
JRKHDYLFRMWMPF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2COCCN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)
![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
